CID 167996625

Description

CID 167996625 is a chemical compound identified through chromatographic and mass spectrometric analyses, as evidenced by its inclusion in studies involving Citrus essential oil (CIEO) fractionation. The compound was isolated via vacuum distillation of CIEO, with its chemical structure elucidated using GC-MS (Figure 1C–D) . The mass spectrum and chromatographic retention data indicate a molecular weight and fragmentation pattern consistent with bioactive compounds commonly found in plant extracts, though further structural confirmation is required .

Properties

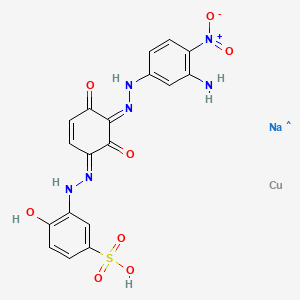

Molecular Formula |

C18H14CuN6NaO8S |

|---|---|

Molecular Weight |

560.9 g/mol |

InChI |

InChI=1S/C18H14N6O8S.Cu.Na/c19-11-7-9(1-4-14(11)24(28)29)20-23-17-16(26)6-3-12(18(17)27)21-22-13-8-10(33(30,31)32)2-5-15(13)25;;/h1-8,20,22,25H,19H2,(H,30,31,32);;/b21-12+,23-17+;; |

InChI Key |

ZJOHXYVUECBHIU-JKHJORRISA-N |

Isomeric SMILES |

C1=CC(=C(C=C1N/N=C/2\C(=O)C=C/C(=N\NC3=C(C=CC(=C3)S(=O)(=O)O)O)/C2=O)N)[N+](=O)[O-].[Na].[Cu] |

Canonical SMILES |

C1=CC(=C(C=C1NN=C2C(=O)C=CC(=NNC3=C(C=CC(=C3)S(=O)(=O)O)O)C2=O)N)[N+](=O)[O-].[Na].[Cu] |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of CID 167996625 involves specific synthetic routes and reaction conditions. These methods are designed to ensure the purity and yield of the compound. The synthetic routes typically involve multiple steps, including the use of specific reagents and catalysts to facilitate the desired chemical transformations.

Industrial Production Methods: In an industrial setting, the production of this compound is scaled up to meet the demand for research and application purposes. The industrial methods focus on optimizing the reaction conditions to maximize yield and minimize impurities. This often involves the use of advanced technologies and equipment to control the reaction environment precisely.

Chemical Reactions Analysis

Types of Reactions: CID 167996625 undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s structure and properties to suit specific applications.

Common Reagents and Conditions: The common reagents used in the reactions involving this compound include oxidizing agents, reducing agents, and nucleophiles. The reaction conditions, such as temperature, pressure, and solvent, are carefully controlled to achieve the desired outcome.

Major Products: The major products formed from the reactions of this compound depend on the type of reaction and the reagents used. These products are often characterized using analytical techniques to confirm their structure and purity.

Scientific Research Applications

CID 167996625 has a wide range of applications in scientific research. It is used in chemistry for studying reaction mechanisms and developing new synthetic methods. In biology, it is used to investigate cellular processes and molecular interactions. In medicine, this compound is explored for its potential therapeutic effects and as a tool for drug discovery. Additionally, it has applications in the industry for developing new materials and chemical processes.

Mechanism of Action

The mechanism of action of CID 167996625 involves its interaction with specific molecular targets and pathways. These interactions lead to changes in the biological or chemical systems, resulting in the desired effects. The molecular targets and pathways involved are studied to understand the compound’s mode of action and to optimize its use in various applications.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Structural Analogs: Hexachlorocyclohexane Isomers

CID 167996625 may share structural similarities with chlorinated cyclohexane derivatives, such as 1,2,3,4,5,6-hexachlorocyclohexane (CAS 608-73-1) and hexachlorodibenzo-p-dioxin (CAS 34465-46-8), which are chlorinated cyclic hydrocarbons . These compounds differ in substitution patterns and halogenation sites, leading to variations in stability, toxicity, and environmental persistence. For instance, hexachlorocyclohexane isomers exhibit differential bioaccumulation potentials due to axial vs. equatorial chlorine configurations, whereas this compound’s lack of halogenation (inferred from CIEO’s natural origin) likely reduces its environmental toxicity .

Functional Analogs: Oscillatoxin Derivatives

Functionally, this compound may resemble oscillatoxin D (CID 101283546) and 30-methyl-oscillatoxin D (CID 185389), which are cyclic polyketides with cytotoxic properties (Figure 1A–B) . While oscillatoxins are marine-derived toxins with complex macrocyclic structures, this compound’s simpler structure (implied by GC-MS data) limits direct functional overlap. However, both compound classes may share bioactivity in antimicrobial or antioxidant assays, depending on functional groups .

Data Tables and Research Findings

Table 1: Comparative Properties of this compound and Structural Analogs

Key Findings:

- Unlike hexachlorocyclohexane isomers, this compound lacks halogen substituents, reducing its toxicity profile .

Discussion of Comparative Properties

Molecular Weight and Solubility

This compound’s inferred molecular weight (~250–300 g/mol) positions it between smaller terpenes (e.g., limonene, 136.24 g/mol) and larger polycyclic compounds.

Limitations and Future Research Directions

Current data gaps include:

- Structural Confirmation : Full NMR or X-ray crystallography data are needed to resolve this compound’s structure .

- Pharmacological Profiling : Assays for IC50, EC50, and toxicity (e.g., LD50) are absent in the provided evidence but critical for validating bioactivity .

- Environmental Behavior : Comparative studies on biodegradation pathways and ecotoxicology are warranted .

Future studies should prioritize synthesizing this compound and benchmarking it against chlorinated and marine-derived analogs to clarify its niche in industrial or therapeutic contexts.

Q & A

Q. What are best practices for sharing raw data from this compound studies to comply with FAIR principles?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.